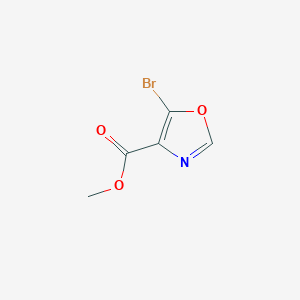

Methyl 5-bromooxazole-4-carboxylate

Description

Historical Context of Oxazole (B20620) Ring Systems in Organic Synthesis

The synthesis of the oxazole ring system has been a subject of chemical investigation for over a century, leading to the development of several named reactions that are still in use today. One of the earliest methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. Another classic approach is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896, which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles.

In 1972, the van Leusen oxazole synthesis was developed, offering a milder method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction has proven to be a robust and versatile tool in organic synthesis. These seminal methods, along with others like the Bredereck reaction (from α-haloketones and amides), have laid the groundwork for the synthesis of a vast array of oxazole derivatives. The continuous refinement of these classic methods and the development of new, more efficient synthetic routes remain an active area of research.

Rationale for Investigating Methyl 5-bromooxazole-4-carboxylate within Modern Synthetic Chemistry

The specific structure of Methyl 5-bromooxazole-4-carboxylate makes it a molecule of significant interest in contemporary synthetic chemistry for several reasons. The oxazole core itself is a privileged scaffold found in numerous biologically active compounds with a wide range of properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.govresearchgate.nettandfonline.comresearchgate.net

The true synthetic potential of Methyl 5-bromooxazole-4-carboxylate lies in its functional group handles: the bromo substituent at the 5-position and the methyl carboxylate group at the 4-position.

The Bromo Substituent: The bromine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the C5 position of the oxazole ring. The ability to form new carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern drug discovery and materials science. Bromo-substituted heterocycles are common precursors in reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the synthesis of complex, highly functionalized molecules. beilstein-journals.orgnih.govyoutube.com

The Methyl Carboxylate Group: The ester functionality at the C4 position provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, the ester can be reduced to an alcohol or participate in other transformations, further expanding the diversity of accessible derivatives.

The combination of these two functional groups on a biologically relevant oxazole core makes Methyl 5-bromooxazole-4-carboxylate a versatile building block for the synthesis of compound libraries for drug discovery and for the targeted synthesis of complex natural products and their analogs. beilstein-journals.orgchemrxiv.org

Below is an interactive table showcasing potential cross-coupling reactions for the bromo-substituent.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Palladium | C-C |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C (alkyne) |

| Stille Coupling | Organotin compound | Palladium | C-C |

| Heck Coupling | Alkene | Palladium | C-C (alkene) |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Ullmann Condensation | Alcohol, Amine, Thiol | Copper | C-O, C-N, C-S |

Overview of Synthetic Methodologies for Oxazole Derivatives

The synthesis of polysubstituted oxazoles like Methyl 5-bromooxazole-4-carboxylate requires regioselective control. While classical methods are effective for certain substitution patterns, modern synthetic strategies often employ multi-step sequences or novel one-pot procedures to achieve the desired arrangement of functional groups.

A plausible synthetic approach to Methyl 5-bromooxazole-4-carboxylate could involve the initial construction of a substituted oxazole ring followed by selective bromination. For instance, a strategy could start with the synthesis of a methyl oxazole-4-carboxylate precursor. The subsequent introduction of the bromine atom at the C5 position could potentially be achieved through electrophilic bromination, possibly via a lithiated intermediate to ensure regioselectivity. chemrxiv.org

Some of the key synthetic strategies for constructing the oxazole ring are summarized in the table below.

| Synthesis Method | Key Reactants | Typical Substitution Pattern |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | 2,5-Disubstituted |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2,5-Disubstituted |

| van Leusen Reaction | Aldehyde, TosMIC | 5-Substituted |

| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted |

| Cyclization of Propargyl Amides | Propargyl amide | Polysubstituted |

The synthesis of specifically functionalized oxazoles, such as those with a carboxylate group, often begins with appropriately substituted precursors like β-keto esters. beilstein-journals.orggoogle.com For example, the reaction of a β-enamino ketoester with hydroxylamine (B1172632) can lead to the formation of a 1,2-oxazole-4-carboxylate ring system. beilstein-journals.org While this produces an isoxazole (B147169) (a constitutional isomer of oxazole), similar strategies starting with different building blocks can be envisioned for the synthesis of the target oxazole.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEQNOHGDVHINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Bromooxazole 4 Carboxylate

Classical Approaches to Substituted Oxazoles Applicable to 5-Bromooxazole-4-carboxylates

The synthesis of the oxazole (B20620) ring is a well-established area of heterocyclic chemistry, with several classical methods adaptable for preparing precursors to or the target compound itself. These methods often involve the formation of the C-O and C=N bonds of the oxazole ring from acyclic precursors.

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring. ijpsonline.comnih.govorganic-chemistry.orgmdpi.com It typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.comnih.govmdpi.commdpi.com This reaction proceeds through a [3+2] cycloaddition mechanism to form a 5-substituted oxazole. nih.govmdpi.com

The key features of the Van Leusen synthesis are the use of TosMIC, which acts as a three-atom synthon, and its mild reaction conditions. nih.gov The process involves the deprotonation of TosMIC, followed by its addition to an aldehyde to form an intermediate oxazoline. Subsequent elimination of p-toluenesulfinic acid yields the desired oxazole. nih.gov

Adaptations for 5-Bromooxazole-4-carboxylates: While the classical Van Leusen reaction directly yields 5-substituted oxazoles, adaptations are necessary for the synthesis of 4,5-disubstituted compounds like methyl 5-bromooxazole-4-carboxylate. One approach involves using a substituted aldehyde precursor that already contains the ester group or a group that can be converted to it. Subsequent bromination at the 5-position would then yield the target molecule. Another strategy involves modifying the TosMIC reagent itself, although this is less common. The true utility of the Van Leusen reaction in this context often lies in creating a 5-substituted oxazole that can then be further functionalized at the 4-position.

Dehydrative Cyclization Strategies

Dehydrative cyclization is another fundamental approach to oxazole synthesis. mdpi.comnih.gov This strategy generally involves the cyclization of β-hydroxy amides, which can be readily prepared from amino acids or by the reaction of amides with α-halo ketones. organic-chemistry.org The cyclization is typically promoted by a dehydrating agent.

Several reagents have been employed to facilitate this transformation, including:

Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) : These reagents enable mild and efficient cyclization of β-hydroxy amides to form oxazolines, which can then be oxidized to oxazoles. organic-chemistry.org

Triflic acid (TfOH) : This strong acid can promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to produce 2-oxazolines, with water as the only byproduct. mdpi.comnih.gov

These methods are particularly useful for creating oxazoles with various substitution patterns, depending on the structure of the starting β-hydroxy amide. organic-chemistry.org For the synthesis of methyl 5-bromooxazole-4-carboxylate, a precursor would be required that incorporates the necessary functionalities to be carried through the cyclization and subsequent bromination steps.

Targeted Synthesis of Methyl 5-bromooxazole-4-carboxylate

The direct synthesis of methyl 5-bromooxazole-4-carboxylate requires careful consideration of precursor selection, reaction conditions, and regioselective bromination techniques to achieve high yields and purity.

Precursor Selection and Derivatization Routes

The choice of starting materials is critical for the successful synthesis of the target compound. A common strategy involves starting with a precursor that already contains the oxazole ring or can be easily converted into it.

One plausible route involves the use of a β-enamino ketoester. These compounds can undergo cycloaddition with hydroxylamine (B1172632) to form regioisomerically substituted 1,2-oxazoles, which are structurally related to the target 1,3-oxazole and highlight the importance of precursor structure in determining the final heterocyclic system. beilstein-journals.orgnih.gov

For the synthesis of the target 1,3-oxazole, a more direct precursor would be a substituted enamide. For instance, β,β-dibrominated secondary enamides can be transformed into 5-bromooxazoles through a copper(I)-catalyzed intramolecular cyclization. organic-chemistry.org This method provides a direct route to the 5-bromooxazole core.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of methyl 5-bromooxazole-4-carboxylate. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For instance, in Suzuki-Miyaura coupling reactions involving bromooxazoles, the choice of palladium catalyst and ligands is critical for achieving high yields. Similarly, in direct arylation reactions of oxazoles, the regioselectivity can be controlled by the choice of solvent and phosphine ligands. organic-chemistry.org Polar solvents tend to favor C-5 arylation, while nonpolar solvents favor C-2 arylation. organic-chemistry.org

The use of ionic liquids as solvents has also been explored in Van Leusen oxazole synthesis. ijpsonline.com Ionic liquids can offer advantages such as improved yields and the potential for solvent reuse. ijpsonline.com

Regioselective Bromination Approaches for Oxazoles

The introduction of a bromine atom at a specific position on the oxazole ring is a key step in the synthesis of methyl 5-bromooxazole-4-carboxylate. Regioselective bromination is essential to avoid the formation of unwanted isomers.

Direct bromination of an oxazole precursor can be challenging as it can lead to a mixture of products. A common and effective method for achieving regioselectivity is through a lithiation-bromination sequence. acs.orgresearchgate.net This involves the deprotonation of the oxazole ring at a specific position using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS). acs.org

The position of lithiation is influenced by the directing effects of existing substituents on the oxazole ring. For 5-substituted oxazoles, lithiation often occurs at the C2 position. However, by carefully controlling the reaction conditions, such as the solvent and temperature, it is possible to achieve selective lithiation and subsequent bromination at the C4 position. acs.org The use of dimethylformamide (DMF) as a solvent has been shown to significantly improve the C4/C2 bromination ratio in the synthesis of 4-bromo-5-substituted oxazoles. acs.org

Another approach to regioselective functionalization is the "halogen dance" reaction, where a base-induced migration of a halogen atom occurs. nih.gov For example, 5-bromo-2-phenylthio-1,3-oxazole can be isomerized to the 4-bromo derivative upon treatment with LDA. nih.gov This isomerized intermediate can then be reacted with various electrophiles to introduce substituents at the 5-position. nih.gov

Electrophilic Aromatic Bromination (e.g., N-Bromosuccinimide mediated)

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto electron-rich aromatic and heteroaromatic rings. nih.govwikipedia.org The oxazole ring is considered an electron-rich heterocycle, making it susceptible to electrophilic attack. For the synthesis of Methyl 5-bromooxazole-4-carboxylate, the starting material would be Methyl oxazole-4-carboxylate. The reaction proceeds by activating a bromine source to create a potent electrophile (Br+), which then attacks the oxazole ring.

N-Bromosuccinimide (NBS) is a widely used reagent for such transformations due to its ease of handling and its ability to provide a low concentration of elemental bromine, which helps to prevent side reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in a suitable solvent, and sometimes a catalytic amount of acid is used to enhance the electrophilicity of the bromine. youtube.com The regioselectivity of the bromination on the oxazole ring is influenced by the directing effects of the substituents already present. The ester group at the C4 position influences the electronic distribution within the ring, directing the incoming electrophile. Electron-rich aromatic compounds, including various heterocycles, can be effectively brominated using NBS. wikipedia.org

| Reagent | Catalyst/Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to room temperature | Regioselective bromination of the aromatic ring. nih.gov |

| N-Bromosuccinimide (NBS) | 1,4-Dioxane | Reflux | Efficient synthesis of brominated heterocycles. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Not specified | High levels of para-selectivity for certain aromatics. wikipedia.org |

Directed Metalation/Bromination Sequences

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. baranlab.orguwindsor.caharvard.edu This method involves the deprotonation of a specific carbon atom adjacent to a directing metalation group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). baranlab.org The resulting organometallic intermediate is then quenched with an electrophile.

In the context of synthesizing Methyl 5-bromooxazole-4-carboxylate, the carboxylate group at C4 can act as a directing group, facilitating the deprotonation of the adjacent C5 position. The acidity of the C-H bonds on the oxazole ring generally follows the order C2 > C5 > C4. tandfonline.com A strong base can selectively abstract the proton at C5, forming a lithiated oxazole species. This intermediate is then reacted with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom regioselectively at the C5 position. thieme-connect.comresearchgate.net This sequential deprotonation and halogenation strategy allows for precise control over the position of bromination, which might be difficult to achieve through electrophilic substitution alone. thieme-connect.com

| Base | Electrophile | Conditions | Outcome |

| Lithium Diisopropylamide (LDA) | Electrophilic Bromine Source | -78 °C | Deprotonation at C4 followed by halogen exchange to yield 5-lithio-4-bromo species. nih.gov |

| Strong Base (e.g., n-BuLi) | Electrophilic Bromine Source | Cryogenic Temperatures (-78 °C) | Regiocontrolled lithiation followed by bromination. researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of Halogenated Oxazoles

The synthesis of oxazole derivatives, including halogenated variants, is increasingly being guided by the principles of green chemistry to minimize environmental impact. ijpsonline.comresearchgate.net These approaches focus on developing energy-efficient, economically viable, and environmentally benign processes by reducing waste and avoiding hazardous substances. ijpsonline.commdpi.com

Solvent-Free and Catalytic Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. This has led to the development of solvent-free reaction conditions and the use of greener alternatives.

Solvent-Free Synthesis: Performing reactions without a solvent can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. An oxidative, copper-catalyzed, solvent-free annulation method has been reported for the synthesis of triarylated oxazoles under an atmosphere of molecular oxygen. organic-chemistry.org Gold-catalyzed reactions have also been utilized in solvent-free syntheses of oxazole derivatives. researchgate.net

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction rates, higher yields, and enhanced purity of products compared to conventional heating methods. nih.govacs.org This technique has been successfully applied to the one-pot synthesis of 5-substituted oxazoles. nih.gov

Ultrasound Irradiation (Sonochemistry): The use of ultrasound is another energy-efficient method that can enhance reaction rates and yields. mdpi.comnih.gov Ultrasound-mediated synthesis is considered an eco-friendly process that promotes the conservation of energy. mdpi.com

Catalytic Systems: The use of catalysts is central to green synthesis as it allows for reactions to proceed under milder conditions with greater selectivity and efficiency.

Various metal catalysts, including copper, palladium, gold, and zinc, have been employed in the synthesis of oxazoles. ijpsonline.comorganic-chemistry.orgtandfonline.comacs.org For instance, Zn(OTf)₂ has been used as a catalyst for the tandem cycloisomerization/allylic alkylation of propargyl amides to produce oxazole derivatives. acs.org

Electrochemical synthesis represents a sustainable catalytic system that avoids the need for toxic oxidants and transition metals, using electricity to drive chemical transformations. rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.

Atom-Economical Reactions:

Cycloaddition Reactions: [3+2] cycloaddition reactions are highly atom-economical as they involve the combination of two reactants to form a cyclic product with no loss of atoms. The van Leusen oxazole synthesis, a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC), is a classic example used to prepare 5-substituted oxazoles. nih.gov Microwave-assisted [3+2] cycloadditions further enhance the green credentials of this method. nih.govacs.org

Isomerization Reactions: Intramolecular ring-to-ring isomerizations are perfectly atom-economical (100% atom economy) as they simply rearrange the atoms within a molecule to form a new structure. mdpi.com This approach has been used to synthesize fused heterocyclic systems like 4H-pyrrolo[2,3-d]oxazoles from 5-(2H-azirin-2-yl)oxazoles. mdpi.com

By focusing on catalytic, solvent-free, and atom-economical methods, the synthesis of halogenated oxazoles like Methyl 5-bromooxazole-4-carboxylate can be made more sustainable and efficient, aligning with the modern demands of chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromooxazole 4 Carboxylate

Reactivity of the Bromine Moiety

The bromine atom at the C5 position of the oxazole (B20620) ring is the primary site of reactivity for many synthetic transformations. Its ability to participate in a range of reactions makes Methyl 5-bromooxazole-4-carboxylate a valuable precursor for the synthesis of highly substituted oxazole derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of Methyl 5-bromooxazole-4-carboxylate readily undergoes oxidative addition to low-valent transition metal complexes, initiating catalytic cycles that lead to a variety of coupled products.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between organohalides and organoboron compounds. While specific studies on Methyl 5-bromooxazole-4-carboxylate are not extensively documented in publicly available literature, the reactivity of similar 5-bromo-substituted heterocyclic systems suggests its viability as a coupling partner. For instance, the Suzuki-Miyaura coupling of analogous compounds like methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base to yield the corresponding 5-aryl derivatives. This analogous reactivity underscores the potential of Methyl 5-bromooxazole-4-carboxylate to be utilized in similar transformations to generate 5-aryloxazole-4-carboxylate derivatives, which are of interest in medicinal chemistry and materials science.

A representative, hypothetical reaction scheme is presented below based on known Suzuki-Miyaura couplings of similar substrates.

Hypothetical Suzuki-Miyaura Coupling of Methyl 5-bromooxazole-4-carboxylate| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Data not available |

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, and the Heck reaction, involving the coupling of alkenes with aryl or vinyl halides, are fundamental palladium-catalyzed transformations. The bromine atom of Methyl 5-bromooxazole-4-carboxylate is expected to be reactive under these conditions. The Sonogashira coupling of related 5-halooxazole derivatives has been shown to produce 5-alkynyloxazoles, which are valuable intermediates for further synthetic elaborations. organic-chemistry.org Similarly, the Heck reaction offers a pathway to introduce alkenyl substituents at the C5 position of the oxazole ring. masterorganicchemistry.com The success of these reactions is often dependent on the choice of catalyst, ligands, base, and reaction conditions.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. Given the successful application of this methodology to other five-membered heterocyclic bromides, it is highly probable that Methyl 5-bromooxazole-4-carboxylate can be effectively coupled with various amines to furnish 5-aminooxazole-4-carboxylate derivatives. nih.gov These products are of significant interest due to the prevalence of the amino-oxazole scaffold in biologically active molecules. The choice of phosphine ligand is often crucial for achieving high yields and accommodating a broad substrate scope. libretexts.orgacsgcipr.org

Below is a hypothetical data table illustrating the potential scope of the Buchwald-Hartwig amination with Methyl 5-bromooxazole-4-carboxylate, based on reactions with analogous heterocyclic systems.

Hypothetical Buchwald-Hartwig Amination of Methyl 5-bromooxazole-4-carboxylate| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Data not available |

| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Data not available |

Beyond the well-established named reactions, the bromine atom of Methyl 5-bromooxazole-4-carboxylate can participate in a variety of other palladium and copper-catalyzed transformations. These include cyanation reactions to introduce a nitrile group, and various copper-catalyzed coupling reactions, such as the Ullmann condensation, for the formation of C-O, C-S, and C-N bonds. Copper-catalyzed amination, for example, offers an alternative to palladium-based methods for the synthesis of amino-oxazole derivatives. organic-chemistry.orgcapes.gov.br

Nucleophilic Substitution Reactions of the Bromine Atom

While transition metal-catalyzed reactions are predominant, the bromine atom on the electron-deficient oxazole ring can also be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ester group and the nitrogen atom in the oxazole ring. Strong nucleophiles, such as alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiophenoxide), can potentially displace the bromide ion to form the corresponding ether or thioether derivatives. The feasibility and efficiency of these reactions would depend on the reaction conditions and the nucleophilicity of the attacking species. For related halogenated heterocycles, such reactions are known to occur, suggesting that Methyl 5-bromooxazole-4-carboxylate could undergo similar transformations. longdom.orglibretexts.orgtue.nl

Transformations of the Ester Functional Group

The ester functional group at the C4 position of Methyl 5-bromooxazole-4-carboxylate is a versatile handle for synthetic modifications, allowing for its conversion into a variety of other functional groups such as carboxylic acids, alcohols, aldehydes, and amides.

The conversion of the methyl ester to the corresponding carboxylic acid, 5-bromooxazole-4-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup. Alternatively, acid-catalyzed hydrolysis can also be employed, often requiring harsher conditions. While specific documented examples for the hydrolysis of Methyl 5-bromooxazole-4-carboxylate are not prevalent, the methodology is standard for ester hydrolysis in related heterocyclic systems. For instance, analogous compounds like ethyl 5-methylisoxazole-4-carboxylate have been successfully hydrolyzed using aqueous sulfuric acid masterorganicchemistry.com.

Table 1: General Conditions for Ester Hydrolysis

| Reagents | Conditions | Product |

|---|---|---|

| NaOH(aq) or KOH(aq), then H₃O⁺ | Heat | 5-bromooxazole-4-carboxylic acid |

| H₂SO₄(aq) or HCl(aq) | Heat | 5-bromooxazole-4-carboxylic acid |

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohol: Strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄), are capable of completely reducing the ester to the corresponding primary alcohol, (5-bromooxazol-4-yl)methanol. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then immediately reduced further to the alcohol. chemistrysteps.comyoutube.com

Reduction to Aldehyde: To stop the reduction at the aldehyde stage (5-bromooxazole-4-carbaldehyde), a less reactive, sterically hindered reducing agent is required, along with low temperatures to prevent over-reduction. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.com The reaction is typically performed at temperatures around -78 °C. At this temperature, DIBAL-H adds one hydride equivalent to the ester, forming a stable tetrahedral intermediate which does not collapse to the aldehyde until aqueous workup is performed.

Table 2: Reduction of Methyl 5-bromooxazole-4-carboxylate

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| LiAlH₄ | Anhydrous Ether or THF | 0 °C to reflux | (5-bromooxazol-4-yl)methanol |

| DIBAL-H | Anhydrous Toluene or CH₂Cl₂ | -78 °C | 5-bromooxazole-4-carbaldehyde |

The methyl ester can be converted into a primary, secondary, or tertiary amide through reaction with ammonia or a primary/secondary amine, respectively. This reaction, known as aminolysis, often requires elevated temperatures or catalysis. A more common and efficient laboratory-scale approach involves a two-step sequence: first, hydrolysis of the ester to the carboxylic acid (as described in 3.2.1), followed by coupling of the resulting acid with an amine. This coupling is facilitated by reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activate the carboxylic acid for nucleophilic attack by the amine. nih.govorganic-chemistry.orgresearchgate.net This two-step method is highly versatile and allows for the synthesis of a wide array of N-substituted 5-bromooxazole-4-carboxamides. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole Ring

The aromatic character of the oxazole ring allows it to undergo substitution reactions, although its reactivity is significantly influenced by the substituents present.

In Methyl 5-bromooxazole-4-carboxylate, the ring is substituted at the C4 and C5 positions by a methyl carboxylate group and a bromine atom, respectively. Both of these groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS). wikipedia.org The only unsubstituted position is C2. Generally, electrophilic attack on the oxazole ring is difficult unless activating, electron-donating groups are present. tandfonline.compharmaguideline.com Therefore, EAS reactions like nitration, halogenation, or Friedel-Crafts reactions at the C2 position of Methyl 5-bromooxazole-4-carboxylate are expected to be extremely sluggish or require forcing conditions.

Conversely, the presence of strong electron-withdrawing groups activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov In this molecule, the bromine atom at C5 could potentially act as a leaving group. The SNAr mechanism involves the attack of a nucleophile on the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org The electron-withdrawing ester group at C4 would help to stabilize the negative charge of the intermediate formed upon nucleophilic attack at C5. However, for oxazoles, SNAr is most favorable when the leaving group is at the C2 position. pharmaguideline.comwikipedia.org

Given the substitution pattern, any potential electrophilic substitution would be highly regioselective for the C2 position, as it is the only available site. However, as noted, the reaction is electronically disfavored.

For nucleophilic aromatic substitution, the regioselectivity is dictated by the position of the leaving group. A nucleophile would attack the C5 position to displace the bromide. The key factor for this reaction's feasibility is the ability of the oxazole ring, assisted by the C4-ester group, to stabilize the intermediate Meisenheimer complex. While stereoselectivity is not typically a factor in these aromatic substitution reactions unless a chiral center is present in the nucleophile or a substituent, regioselectivity is paramount. Research on the regioselective functionalization of azole rings is an active area, often employing directed metalation strategies to achieve substitution at specific positions that might be inaccessible through classical EAS or SNAr pathways. nih.gov

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, while aromatic, is less stable than benzene and can be susceptible to ring-opening under certain conditions.

Ring-Opening via Lithiation: Deprotonation of oxazoles is known to occur most readily at the C2 position. The resulting 2-lithiooxazole can exist in equilibrium with a ring-opened isocyanide species. pharmaguideline.comwikipedia.org This reactivity provides a pathway to functionalized open-chain products.

Reductive Ring-Opening: Some reductions of oxazoles, for instance with nickel-aluminum alloys, can lead to cleavage of the heterocyclic ring. tandfonline.com

Rearrangement Reactions: A notable rearrangement reaction of oxazoles is the Cornforth rearrangement, which is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org Although the subject compound is a 4-carboxylate rather than a 4-acyl derivative, the potential for related thermal or photochemical rearrangements exists.

Reaction with Dienophiles: The oxazole ring can act as a diene in Diels-Alder reactions, especially when activated with electron-withdrawing groups. pharmaguideline.comwikipedia.orgclockss.org Reaction with a dienophile (e.g., an alkyne or alkene) can lead to a bicyclic adduct which can then undergo further transformations, often involving the loss of the oxygen bridge, to form substituted pyridines or furans. pharmaguideline.com This represents a powerful synthetic utility where the oxazole core is ultimately transformed into a different heterocyclic system.

Applications of Methyl 5 Bromooxazole 4 Carboxylate As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The utility of Methyl 5-bromooxazole-4-carboxylate in the synthesis of various heterocyclic systems is an area of potential chemical interest due to its bifunctional nature, possessing both a bromine atom and a methyl carboxylate group on the oxazole (B20620) core. These functional groups offer sites for various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, which are foundational in the construction of more complex molecular architectures.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

Despite the theoretical potential for Methyl 5-bromooxazole-4-carboxylate to serve as a precursor for pyridine and pyrimidine derivatives, a thorough review of the available scientific literature did not yield specific examples or detailed research findings on its direct application in the synthesis of these particular heterocyclic systems. General methods for the synthesis of pyridines and pyrimidines often involve the condensation of 1,3-dicarbonyl compounds with various nitrogen-containing reagents, but specific reaction schemes starting from Methyl 5-bromooxazole-4-carboxylate are not documented in the searched resources.

Fused Ring Systems

Role in Total Synthesis Strategies

The incorporation of highly functionalized heterocyclic building blocks is a common strategy in the total synthesis of complex molecules, including natural products and their analogues.

Precursor for Advanced Synthetic Intermediates

As a functionalized oxazole, Methyl 5-bromooxazole-4-carboxylate holds potential as a precursor for more advanced synthetic intermediates. The oxazole ring itself is a structural motif found in various biologically active compounds. However, specific examples of its conversion into advanced intermediates for broader synthetic campaigns are not described in the reviewed literature. Research on closely related bromooxazole derivatives suggests that such compounds can undergo transformations like Suzuki-Miyaura reactions, but specific data for Methyl 5-bromooxazole-4-carboxylate is absent. Current time information in Bangalore, IN.

Applications in Material Science Research (excluding material properties)

The design and synthesis of organic materials for applications in electronics and photonics often rely on the use of novel heterocyclic building blocks.

Despite the potential for the oxazole core and its substituents to be incorporated into larger conjugated systems relevant to material science, no specific research was found that details the application of Methyl 5-bromooxazole-4-carboxylate in this field. The synthesis of organic semiconductors, dyes, or polymers often involves the polymerization or elaboration of functionalized heterocycles, but the role of Methyl 5-bromooxazole-4-carboxylate in such research is not documented in the available scientific literature.

Lack of Direct Applications in Catalyst and Ligand Design for Methyl 5-bromooxazole-4-carboxylate

Extensive research has not revealed any specific or direct applications of Methyl 5-bromooxazole-4-carboxylate as a foundational building block in the design and synthesis of catalysts or ligands. While the broader family of oxazole derivatives is utilized in various areas of chemical synthesis, literature detailing the specific role of this compound in the development of catalytic systems or as a precursor for ligands is not available.

The potential for a molecule to act as a ligand in catalyst design often stems from the presence of suitable donor atoms (like nitrogen or oxygen) that can coordinate with a metal center, and reactive sites that allow for the construction of a larger, often chelating, molecular framework. Although Methyl 5-bromooxazole-4-carboxylate possesses such features—notably the nitrogen and oxygen atoms of the oxazole ring and the ester group—there is no documented evidence of its exploitation for this particular purpose in the reviewed scientific literature.

Similarly, its role as a precursor in the synthesis of catalytically active molecules has not been reported. The development of novel catalysts and ligands is a highly specific field of research, and it appears that Methyl 5-bromooxazole-4-carboxylate has not been a focus of these investigations to date.

Further research would be required to explore the potential of this compound in catalyst and ligand design. Such studies would involve investigating its coordination chemistry with various transition metals and exploring its reactivity in the synthesis of more complex molecular architectures suitable for catalytic applications. However, at present, there are no established findings to report in this area.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "Methyl 5-bromooxazole-4-carboxylate" and its reaction products. It provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of elemental compositions and the confirmation of product identity with a high degree of confidence.

In the synthesis of derivatives, such as in the reaction of "Methyl 3-bromo-5-cyanoisothiazole-4-carboxylate" with concentrated sulfuric acid to yield "Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate", mass spectrometry is crucial. mdpi.com The observation of a molecular ion peak (M+Na⁺) at m/z 287 and a corresponding isotope peak at m/z 289 confirms the presence of a single bromine atom in the structure. mdpi.com Similarly, for "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate", HRMS data showing a [M+Na]⁺ peak at 195.0373 is in close agreement with the calculated value of 195.0382 for its sodium adduct, C₆H₈N₂O₄Na, thereby verifying its elemental composition. nih.gov

HRMS is also instrumental in distinguishing between regioisomers, a common challenge in heterocyclic synthesis. For instance, in the preparation of "Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates," HRMS, in conjunction with NMR, provides unambiguous structural assignments. beilstein-journals.orgresearchgate.net

Table 1: Selected HRMS Data for Oxazole (B20620) and Isoxazole (B147169) Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate | [M+Na]⁺ | - | 287 | mdpi.com |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | [M+Na]⁺ | 195.0382 | 195.0373 | nih.gov |

This table is populated with representative data and can be expanded based on further research findings.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H, ¹³C, and ¹⁵N NMR, as well as 2D experiments (e.g., COSY, HSQC, HMBC), is indispensable for the detailed structural elucidation of "Methyl 5-bromooxazole-4-carboxylate" derivatives. These methods reveal through-bond and through-space correlations between nuclei, allowing for the complete assignment of complex molecular architectures.

For example, in the synthesis of "Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates," ¹H and ¹³C NMR spectra were used to differentiate between regioisomeric products. beilstein-journals.orgresearchgate.net The ¹³C NMR spectrum of one such derivative, 4h , displayed characteristic signals for the 1,2-oxazole ring carbons at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org Furthermore, the presence of rotamers due to the Boc-group was identified through the observation of two sets of signals with different intensities in the ¹H and ¹³C NMR spectra. beilstein-journals.org

¹⁵N NMR has also been employed to provide further structural confirmation. For compound 4h , the ¹⁵N NMR spectrum showed distinct resonances for the piperidine (B6355638) and 1,2-oxazole nitrogen atoms at δ -294.6 and δ -3.1 ppm, respectively. beilstein-journals.org The synthesis of ¹⁵N-labeled analogues is a powerful strategy that enhances the utility of NMR for studying molecular structures. beilstein-journals.org

Table 2: Representative NMR Data for an Oxazole Derivative

| Nucleus | Chemical Shift (ppm) | Compound | Reference |

| ¹³C | 108.3 (C-4) | 4h | beilstein-journals.org |

| ¹³C | 150.2 (C-3) | 4h | beilstein-journals.org |

| ¹³C | 179.5 (C-5) | 4h | beilstein-journals.org |

| ¹⁵N | -294.6 (piperidine) | 4h | beilstein-journals.org |

| ¹⁵N | -3.1 (1,2-oxazole) | 4h | beilstein-journals.org |

This table showcases specific data points and can be expanded with more comprehensive NMR assignments.

X-ray Crystallography for Solid-State Characterization of Derivatives

X-ray crystallography provides definitive, three-dimensional structural information for crystalline derivatives of "Methyl 5-bromooxazole-4-carboxylate." This technique is the gold standard for unambiguously determining molecular geometry, conformation, and intermolecular interactions in the solid state.

The crystal structure of "Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate" was determined by single-crystal X-ray diffraction analysis. vensel.org The analysis revealed that the asymmetric unit contains two independent molecules and is stabilized by various intra- and intermolecular hydrogen bonds. vensel.org Such detailed structural insights are crucial for understanding the solid-state packing and properties of these compounds.

In another example, the X-ray structure of "(2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate" provided the final confirmation for the structural assignment of a series of synthesized 1,2-oxazole derivatives. beilstein-journals.org This highlights the synergistic role of X-ray crystallography with other spectroscopic techniques.

Table 3: Crystallographic Data for an Oxazole Derivative

| Compound | Formula | Crystal System | Space Group | Reference |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | C₁₃H₁₂BrNO₄ | Monoclinic | P2₁/n | vensel.org |

This table can be populated with more detailed crystallographic parameters as they become available in the literature.

Chromatographic Methods for Reaction Analysis and Purification Studies (e.g., HPLC, GC-MS)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are vital for monitoring reaction progress, assessing product purity, and for the separation and purification of "Methyl 5-bromooxazole-4-carboxylate" and its derivatives.

Chiral HPLC is particularly important for the analysis and separation of enantiomers. In the synthesis of chiral "Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates," chiral HPLC was used to determine the enantiomeric excess of the products. beilstein-journals.orgresearchgate.net For instance, the enantiomers of related compounds were successfully separated using a CHIRAL ART Cellulose-SB column. beilstein-journals.org

Flash chromatography is a commonly used preparative technique for the purification of reaction mixtures. In the synthesis of a benzimidazole (B57391) derivative, the desired product and its structural isomer were successfully separated using flash chromatography. nih.gov Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions, as seen in the synthesis of "Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate". mdpi.com

Infrared and Ultraviolet-Visible Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and can be used to follow reaction progress and investigate reaction mechanisms.

IR spectroscopy is useful for identifying characteristic vibrational frequencies of functional groups. For example, in a derivative of "Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate," characteristic absorption bands for the ester C=O and Boc C=O groups were observed at 1723 cm⁻¹ and 1687 cm⁻¹, respectively. beilstein-journals.org In the study of "Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate," FTIR spectroscopy confirmed the presence of an N-H stretch at 3370 cm⁻¹ and two distinct C=O stretches for the ester and amide groups at 1701 and 1686 cm⁻¹, respectively. mdpi.com

UV-Vis spectroscopy can be used to confirm the integrity of chromophoric systems, such as the isothiazole (B42339) ring in "Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate," which showed a λₘₐₓ at 286 nm. mdpi.com

Table 4: Characteristic IR Absorption Bands for Related Compounds

| Functional Group | Wavenumber (cm⁻¹) | Compound | Reference |

| C=O (ester) | 1723 | Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate derivative | beilstein-journals.org |

| C=O (Boc) | 1687 | Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate derivative | beilstein-journals.org |

| N-H | 3370 | Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate | mdpi.com |

| C=O (ester) | 1701 | Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate | mdpi.com |

| C=O (amide) | 1686 | Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate | mdpi.com |

This table presents a selection of IR data and can be expanded with additional findings.

Future Research Directions and Potential for Methyl 5 Bromooxazole 4 Carboxylate

Exploration of Novel Synthetic Transformations and Derivatizations

The future of methyl 5-bromooxazole-4-carboxylate in synthetic chemistry lies in the exploration of novel chemical reactions to generate a wider array of derivatives. The bromine atom at the 5-position is a key functional group that allows for various cross-coupling reactions. While established methods like Suzuki and Stille couplings are valuable, future work could focus on employing other modern coupling techniques. For instance, Sonogashira coupling could be used to introduce acetylenic groups, which are useful for creating more complex molecules through click chemistry. nih.gov The Buchwald-Hartwig amination would allow for the introduction of diverse nitrogen-based substituents, a common strategy in drug discovery.

Beyond the bromine, the methyl carboxylate group at the 4-position offers another site for modification. This ester can be converted into a carboxylic acid, which can then be transformed into a variety of other functional groups like amides and more complex esters. This would enable the creation of libraries of new compounds for screening in various applications. The oxazole (B20620) ring itself can also be a target for chemical transformations. Investigating cycloaddition reactions could lead to the formation of new, complex multi-ring systems built upon the oxazole framework. acs.org

Development of More Efficient and Sustainable Synthetic Pathways

A significant area for future research is the development of more environmentally friendly and efficient methods for producing methyl 5-bromooxazole-4-carboxylate. Current synthetic routes can be improved by focusing on the principles of green chemistry. This includes the development of one-pot reactions that reduce the number of steps and the amount of waste generated.

The use of catalysis is another key area for improvement. Developing catalytic methods to introduce the bromine atom, for example, would be a more sustainable alternative to using stoichiometric amounts of bromine. Furthermore, the application of flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, could lead to more efficient, safer, and scalable production of this important building block.

Expansion of Synthetic Utility in Emerging Chemical Research Areas

The versatility of methyl 5-bromooxazole-4-carboxylate makes it a valuable tool for a variety of cutting-edge research areas. In medicinal chemistry, the oxazole ring is a known pharmacophore, a part of a molecule responsible for its biological activity. researchgate.nettandfonline.com This compound can serve as a starting point for the synthesis of new drug candidates for a range of diseases. The ability to easily modify the molecule at two different positions allows for the fine-tuning of its properties to improve its effectiveness and reduce side effects.

In materials science, the electronic properties of the oxazole ring make it an attractive component for new organic electronic materials. By using cross-coupling reactions to create larger, conjugated systems, researchers could develop new materials for use in applications such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net In the field of chemical biology, methyl 5-bromooxazole-4-carboxylate can be used to create chemical probes to study biological processes within cells.

Advanced Computational Modeling and Machine Learning Applications in Oxazole Chemistry

The integration of computational methods is set to revolutionize research in oxazole chemistry. Advanced computational modeling techniques like Density Functional Theory (DFT) can be used to predict the reactivity and properties of methyl 5-bromooxazole-4-carboxylate and its derivatives. nih.gov This can help scientists to better understand how the molecule will behave in different reactions and to design new, more efficient synthetic routes.

Machine learning, a type of artificial intelligence, is also becoming an increasingly important tool in chemistry. nih.govmdpi.com Machine learning algorithms can be trained on large datasets of chemical reactions to predict the best conditions for a particular synthesis. This can significantly speed up the process of drug discovery and materials development. For example, machine learning could be used to predict the biological activity of new oxazole-based compounds, allowing researchers to focus their efforts on the most promising candidates. nih.govals-journal.com The combination of these computational approaches with traditional laboratory experiments will be crucial for unlocking the full potential of methyl 5-bromooxazole-4-carboxylate and the wider field of oxazole chemistry.

Q & A

Q. Advanced

- Enzyme Inhibition Assays : Target-specific assays (e.g., cytochrome P450 inhibition) with IC determination via fluorometric or colorimetric readouts .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins/DNA .

- In Silico Screening : Molecular docking (AutoDock, Schrödinger) to predict binding modes and guide synthetic modifications .

How can functionalization of the oxazole ring be optimized for diverse derivatives?

Q. Advanced

- Substitution Reactions : Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to replace bromine with aryl/heteroaryl groups. Microwave-assisted synthesis reduces reaction time .

- Ester Hydrolysis : Controlled saponification with NaOH/EtOH yields the carboxylic acid, a precursor for amide coupling .

What comparative analyses are useful for structure-activity relationship (SAR) studies?

Q. Advanced

- QSAR Modeling : Correlate electronic parameters (Hammett σ) or steric descriptors (Taft) with bioactivity data .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for formulation studies .

What safety protocols are recommended for handling Methyl 5-bromooxazole-4-carboxylate?

Q. Basic

- Use nitrile gloves, sealed goggles, and lab coats to avoid dermal contact.

- Work in a fume hood with HEPA filters to prevent inhalation of brominated vapors .

- Store under inert gas (argon) at –20°C to prevent degradation .

How can computational tools aid in predicting reactivity and crystal packing?

Q. Advanced

- Crystal Structure Prediction (CSP) : Use GRACE or Polymorph Predictor to anticipate polymorphs.

- Hydrogen-Bond Propensity : Mercury’s "Hydrogen Bonding" module identifies likely intermolecular interactions .

How can reproducibility issues in synthetic or crystallographic data be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.